Lersivirine: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
Lersivirine: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lersivirine (UK-453,061) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection. It was rationally designed to possess a unique binding mode within the NNRTI binding pocket of the HIV-1 reverse transcriptase (RT) enzyme, conferring a distinct resistance profile compared to first-generation NNRTIs. Despite demonstrating potent antiviral activity and a favorable safety profile in early clinical trials, its development was discontinued in Phase IIb. This technical guide provides an in-depth overview of the discovery of Lersivirine, a detailed plausible synthesis pathway, its mechanism of action, and a summary of its key quantitative data.
Discovery and Rationale
The discovery of Lersivirine was driven by the need to overcome the limitations of first-generation NNRTIs, primarily the rapid emergence of drug resistance. Key mutations in the HIV-1 RT enzyme, such as K103N and Y181C, can confer broad cross-resistance to this class of drugs. Researchers at Pfizer Global Research and Development embarked on a lead optimization program starting from a chemical series of pyrazoles.[1] The goal was to identify a compound with a novel binding interaction with the RT enzyme, thereby retaining activity against common NNRTI-resistant viral strains.[1]
This effort led to the identification of Lersivirine, chemically known as 5-([3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxy)isophthalonitrile.[1] Preclinical studies revealed that Lersivirine has a distinct mode of binding to the HIV-1 RT, resulting in a unique resistance profile.[2] It demonstrated potent activity against a broad range of HIV-1 subtypes and viruses harboring key RT mutations that are resistant to other NNRTIs.[3]
Plausible Synthesis Pathway
While the precise, industrial-scale synthesis of Lersivirine has not been publicly disclosed by its developers, a chemically sound synthetic route can be proposed based on established organic chemistry principles and the known structure of the molecule. The synthesis can be logically divided into the preparation of two key intermediates: the substituted pyrazole core and the isophthalonitrile moiety, followed by their coupling.
Synthesis of the Pyrazole Intermediate: 4-Bromo-3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazole
A plausible route to the pyrazole intermediate begins with the synthesis of 3,5-diethyl-1H-pyrazole, followed by N-alkylation and subsequent bromination.
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Step 1: Synthesis of 3,5-diethyl-1H-pyrazole. This can be achieved through the condensation of 3,5-heptanedione with hydrazine hydrate in a suitable solvent like ethanol under reflux.
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Step 2: N-alkylation with 2-bromoethanol. The resulting 3,5-diethyl-1H-pyrazole is then N-alkylated using 2-bromoethanol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This introduces the 2-hydroxyethyl group at the N1 position of the pyrazole ring.
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Step 3: Bromination. The N-alkylated pyrazole is then selectively brominated at the C4 position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane or chloroform.
Synthesis of the Isophthalonitrile Intermediate: 5-Hydroxyisophthalonitrile
5-Hydroxyisophthalonitrile is a known compound (CAS 79370-78-8) and can be synthesized from commercially available starting materials. A likely route involves the Sandmeyer reaction starting from 5-aminoisophthalonitrile.
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Step 1: Diazotization of 5-aminoisophthalonitrile. 5-Aminoisophthalonitrile is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
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Step 2: Hydrolysis of the diazonium salt. The diazonium salt is then carefully added to a hot aqueous solution, leading to the hydrolysis of the diazonium group to a hydroxyl group, yielding 5-hydroxyisophthalonitrile.
Coupling and Final Product Formation
The final step in the synthesis of Lersivirine is the coupling of the two intermediates via a Williamson ether synthesis.
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Step 4: Williamson Ether Synthesis. The 4-bromo-3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazole and 5-hydroxyisophthalonitrile are reacted in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMF. The base deprotonates the hydroxyl group of the isophthalonitrile, which then acts as a nucleophile, displacing the bromide from the pyrazole ring to form the final ether linkage.
Below is a graphical representation of the proposed synthesis pathway.
Mechanism of Action
Lersivirine is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket, known as the NNRTI binding pocket, which is located approximately 10 Å away from the active site of the enzyme.[4] This binding induces a conformational change in the enzyme, particularly in the "thumb" and "finger" subdomains, which distorts the active site and limits the mobility of the p66 subunit.[4] This allosteric inhibition prevents the proper binding of the natural deoxynucleotide triphosphate substrates, thereby halting the process of reverse transcription of the viral RNA into DNA.[4]
The binding of Lersivirine to the HIV-1 RT is characterized as being enthalpy-driven, which suggests strong and specific interactions within the binding pocket.[1]
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for Lersivirine.
Table 1: In Vitro Activity of Lersivirine
| Parameter | Value | Cell Line/Enzyme | Notes |
| IC₅₀ (Wild-Type RT) | 118 nM[1] | Purified HIV-1 RT | Inhibitory concentration for 50% of enzyme activity. |
| EC₅₀ (Wild-Type HIV-1) | 5-35 nM[1] | MT-2 cells | Effective concentration for 50% inhibition of viral replication, dependent on multiplicity of infection. |
| EC₅₀ (Strain Ba-L) | 3.38 nM[5] | Peripheral Blood Lymphocytes | Geometric mean EC₅₀. |
| K_d (Binding Affinity) | 624 nM[5] | HIV-1 RT | Dissociation constant, indicating binding affinity. |
| Selectivity Index | >166,000[5] | - | Ratio of cytotoxicity to antiviral activity. |
Table 2: Activity of Lersivirine Against NNRTI-Resistant Mutants
| Mutant | Activity Retained vs. Efavirenz |
| K103N | 80% of viruses with this mutation remain sensitive to Lersivirine, compared to 7% for efavirenz.[5] |
| Y181C | 57% of viruses with this mutation remain sensitive to Lersivirine, compared to 43% for efavirenz.[5] |
| G190A | 46% of viruses with this mutation remain sensitive to Lersivirine, compared to 0% for efavirenz.[5] |
Table 3: Phase IIb Clinical Trial Results (Treatment-Naïve Patients, 48 Weeks)
| Parameter | Lersivirine (500 mg QD) | Lersivirine (750 mg QD) | Efavirenz (600 mg QD) |
| Virologic Response (HIV-1 RNA <50 copies/mL) | 78.5%[5] | 78.5%[5] | 85.7%[5] |
| Virologic Failure | 11%[5] | 11%[5] | 5%[5] |
| Mean CD4 Cell Count Increase (cells/mm³) | Similar across all groups[5] | Similar across all groups[5] | Similar across all groups[5] |
Table 4: Phase IIb Clinical Trial Results (NNRTI-Experienced Patients, 48 Weeks)
| Parameter | Lersivirine (750 mg QD) | Lersivirine (1000 mg QD) | Etravirine (200 mg BID) |
| Virologic Response (HIV-1 RNA <50 copies/mL) | 41.9%[1] | 31.3%[1] | 61.8%[1] |
| Mean Log₁₀ HIV-1 RNA Reduction | -1.42[1] | -0.95[1] | -2.02[1] |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Primer Extension Assay)
This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.
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Materials:
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Recombinant HIV-1 reverse transcriptase
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Biotinylated DNA primer (e.g., 16mer oligo(dT))
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Poly(rA) template
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[³H]-dTTP (tritiated deoxythymidine triphosphate)
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Unlabeled dNTPs
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Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
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Streptavidin-coated scintillation plates
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Scintillation counter
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Lersivirine and control compounds dissolved in DMSO
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Procedure:
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The biotinylated primer is annealed to the poly(rA) template.
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The primer/template complex is bound to the streptavidin-coated scintillation plates.
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A reaction mixture is prepared containing the reaction buffer, dNTPs (including [³H]-dTTP), and the HIV-1 RT enzyme.
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Varying concentrations of Lersivirine (or control compounds) are added to the wells of the plate.
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The enzymatic reaction is initiated by adding the reaction mixture to the wells.
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The plate is incubated at 37°C for a specified time (e.g., 1 hour) to allow for primer extension.
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The reaction is stopped, and the wells are washed to remove unincorporated [³H]-dTTP.
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The amount of incorporated [³H]-dTTP is quantified by measuring the scintillation signal.
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The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
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Cell-Based Antiviral Assay (MT-2 Cell Line)
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.
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Materials:
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MT-2 cells (a human T-cell leukemia cell line)
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HIV-1 viral stock (e.g., NL4-3)
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Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
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Lersivirine and control compounds dissolved in DMSO
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p24 antigen ELISA kit or a reporter gene assay system
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96-well cell culture plates
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Procedure:
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MT-2 cells are seeded into the wells of a 96-well plate.
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The cells are infected with a known titer of HIV-1 virus stock at a specific multiplicity of infection (MOI).
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Serial dilutions of Lersivirine (or control compounds) are added to the infected cells.
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The plates are incubated for a period of time (e.g., 3-5 days) to allow for viral replication.
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The supernatant from each well is collected.
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The extent of viral replication is quantified by measuring the amount of p24 viral antigen in the supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) if a reporter virus is used.
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The EC₅₀ value is determined by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.
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In parallel, a cytotoxicity assay (e.g., MTT or XTT assay) is performed to determine the concentration of the compound that is toxic to the MT-2 cells (CC₅₀).
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The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
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Conclusion
Lersivirine represents a well-designed second-generation NNRTI that successfully addressed the challenge of resistance to earlier drugs in its class through a novel binding mechanism. It demonstrated potent in vitro activity against a range of wild-type and mutant HIV-1 strains and showed comparable efficacy to efavirenz in treatment-naïve patients in a Phase IIb trial. However, in treatment-experienced patients with existing NNRTI resistance, it showed lower rates of viral suppression compared to etravirine. Ultimately, the development of Lersivirine was halted as it was not deemed to offer a significant improvement over existing therapies.[6] Nevertheless, the discovery and development of Lersivirine provide valuable insights into the rational design of antiretroviral agents and the ongoing efforts to combat HIV drug resistance.
References
- 1. ViiV stops development of NNRTI lersivirine | HIV i-Base [i-base.info]
- 2. Synthesis of some novel azo derivatives of 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as potent analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lersivirine: a new NNRTI active across HIV-1 subtypes with a unique resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
